![molecular formula C8H16N4S2 B14286336 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole CAS No. 134672-28-9](/img/structure/B14286336.png)
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole typically involves multiple steps. One common method is the cycloaddition reaction between azides and nitriles, which forms the tetrazole ring. The ethylsulfanyl and propyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as copper(I) iodide to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl and propyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sodium hydride, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学研究应用
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.
作用机制
The mechanism of action of 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The ethylsulfanyl and propyl groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-Phenyl-2H-tetrazole: Contains a phenyl group instead of the ethylsulfanyl and propyl groups.
5-Methyl-2H-tetrazole: Contains a methyl group instead of the ethylsulfanyl and propyl groups.
5-(2-Hydroxyethyl)-2H-tetrazole: Contains a hydroxyethyl group instead of the ethylsulfanyl and propyl groups.
Uniqueness
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole is unique due to the presence of both ethylsulfanyl and propyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable molecule for various applications.
属性
CAS 编号 |
134672-28-9 |
|---|---|
分子式 |
C8H16N4S2 |
分子量 |
232.4 g/mol |
IUPAC 名称 |
5-[3-(2-ethylsulfanylethylsulfanyl)propyl]-2H-tetrazole |
InChI |
InChI=1S/C8H16N4S2/c1-2-13-6-7-14-5-3-4-8-9-11-12-10-8/h2-7H2,1H3,(H,9,10,11,12) |
InChI 键 |
PFXQPZNBIYJVEC-UHFFFAOYSA-N |
规范 SMILES |
CCSCCSCCCC1=NNN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


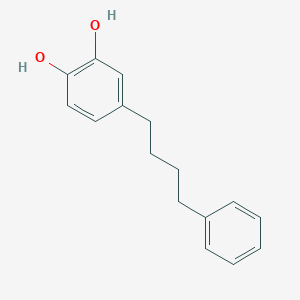
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)


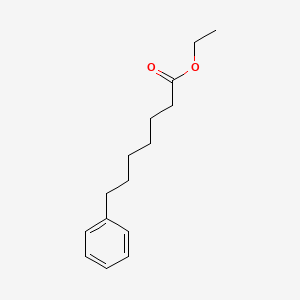
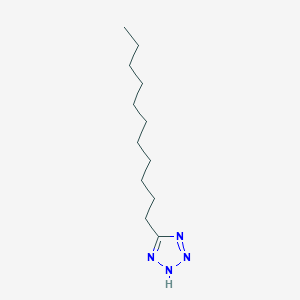
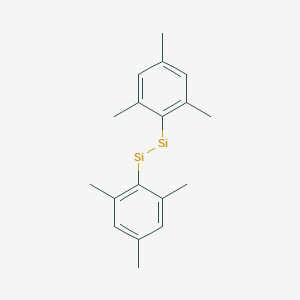
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
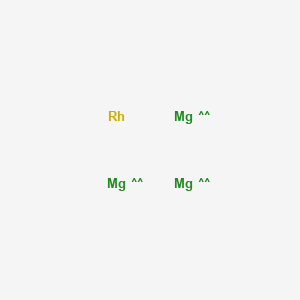
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
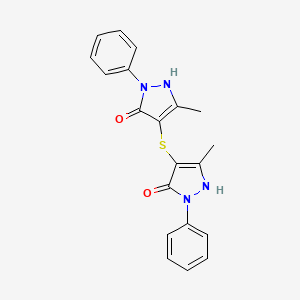
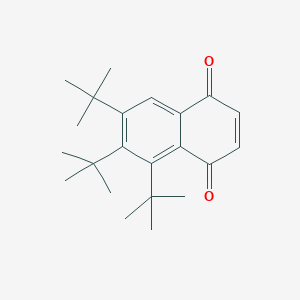
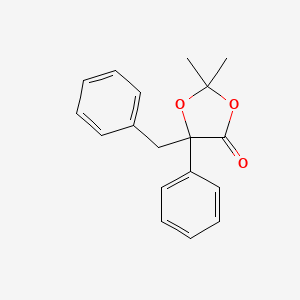
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
